3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
説明
This compound features a benzo[d]oxazole core fused with a sulfonamide group at position 5, linked to a pyrazine ring substituted with a 1-methylpyrazole moiety. The benzo[d]oxazole system (a bicyclic structure with oxygen and nitrogen atoms) is known to enhance metabolic stability and bioavailability in medicinal chemistry . The sulfonamide group (-SO₂NH-) is a common pharmacophore in enzyme inhibitors, particularly targeting carbonic anhydrases or kinases .
特性
IUPAC Name |
3-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S/c1-22-10-11(8-20-22)16-13(18-5-6-19-16)9-21-28(25,26)12-3-4-15-14(7-12)23(2)17(24)27-15/h3-8,10,21H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRFCRXOUAIQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS Number: 2034466-25-4) is a complex organic molecule that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 400.4 g/mol. The structure features a sulfonamide group, a benzo[d]oxazole moiety, and pyrazole and pyrazine rings, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₆O₄S |
| Molecular Weight | 400.4 g/mol |
| CAS Number | 2034466-25-4 |
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyrazole ring is critical for this activity as it interacts with microbial targets.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibitors of PARP are pivotal in cancer therapy, especially in cancers with BRCA mutations.
The biological activity of this compound may involve:
- Enzyme Inhibition : The sulfonamide group can interact with active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways critical for cellular function.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Study on Antimicrobial Activity
A study conducted by Barbuceanu et al. synthesized various pyrazole derivatives and tested their antimicrobial efficacy against S. aureus and other pathogens. The results indicated that compounds with similar structural motifs to our compound displayed minimum inhibitory concentrations (MIC) ranging from 8 μg/mL to 32 μg/mL against drug-resistant strains .
Anticancer Efficacy Research
In another study focusing on PARP inhibitors, researchers evaluated several compounds structurally related to our target compound. They found that certain derivatives exhibited promising anticancer activity in vitro, leading to the induction of apoptosis in cancer cell lines .
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following table compares the target compound with structurally related sulfonamide derivatives, emphasizing substituent effects on physicochemical and biological properties:
Key Observations:
Heterocyclic Influence: The target compound’s pyrazine-pyrazole system contrasts with the pyrazolo[3,4-d]pyrimidine core in Example 53 (). Pyrazine’s electron-deficient nature may enhance π-π stacking in hydrophobic binding pockets compared to pyrimidine derivatives .
Sulfonamide vs. Benzamide :
- The target’s sulfonamide group offers stronger hydrogen-bonding capacity compared to the benzamide in Example 53, which may increase target affinity but reduce membrane permeability .
NMR and Structural Insights :
- highlights that substituents in regions analogous to the target’s pyrazine-pyrazole unit (e.g., positions 29–36 and 39–44 in rapamycin analogues) induce distinct NMR chemical shifts, suggesting similar regions in the target compound could serve as markers for structural modification .
Research Findings and Methodological Considerations
Bioactivity Hypotheses:
- The chromenone moiety in Example 53 is associated with kinase inhibition (e.g., PI3K/mTOR pathways). The target’s benzo[d]oxazole-sulfonamide system may similarly target kinases but with improved solubility due to the sulfonamide’s polarity .
Limitations and Gaps:
- Melting points, solubility, and in vitro activity data for the target compound are absent in the provided evidence, necessitating experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
